molecular formula C12H15NO2 B12581683 2-(3-Pentanylideneamino)benzoic acid CAS No. 623938-28-3

2-(3-Pentanylideneamino)benzoic acid

Cat. No.: B12581683
CAS No.: 623938-28-3
M. Wt: 205.25 g/mol
InChI Key: NAOLRVSXOOSZAQ-UHFFFAOYSA-N
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Description

2-(3-Pentanylideneamino)benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pentanylideneamino)benzoic acid typically involves the condensation of 3-pentanone with 2-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pentanylideneamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and imines.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzoic acids and imines.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-(3-Pentanylideneamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pentanylideneamino)benzoic acid involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Similar structure but lacks the imine group.

    3-Pentanone: A precursor in the synthesis of 2-(3-Pentanylideneamino)benzoic acid.

    Benzoic acid derivatives: Compounds with similar benzene ring structures and functional groups.

Uniqueness

This compound is unique due to the presence of both a carboxylic acid and an imine group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

623938-28-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(pentan-3-ylideneamino)benzoic acid

InChI

InChI=1S/C12H15NO2/c1-3-9(4-2)13-11-8-6-5-7-10(11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

NAOLRVSXOOSZAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC=CC=C1C(=O)O)CC

Origin of Product

United States

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